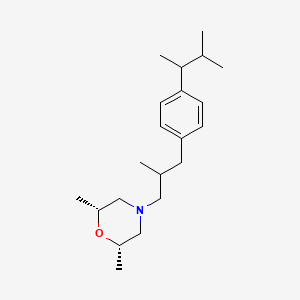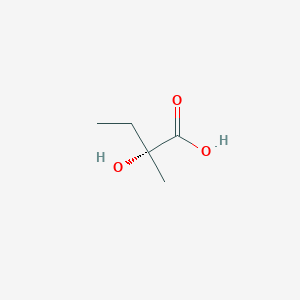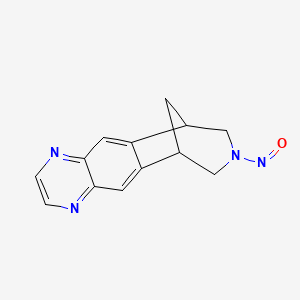
Dimethylethyl Bisoprolol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethylethyl Bisoprolol is a synthetic compound belonging to the class of beta-blockers. Beta-blockers are medications that reduce blood pressure by blocking the effects of the hormone epinephrine, also known as adrenaline. This compound is specifically designed to target beta-1 adrenergic receptors, which are primarily found in the heart. This selectivity makes it effective in treating cardiovascular conditions such as hypertension, angina, and heart failure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide .
Industrial Production Methods
In industrial settings, the production of Dimethylethyl Bisoprolol is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves rigorous quality control measures, including the use of high-performance liquid chromatography (HPLC) to monitor the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Dimethylethyl Bisoprolol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an ether solvent.
Substitution: Halogens or alkylating agents in the presence of a base.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can be further utilized in pharmaceutical formulations .
Scientific Research Applications
Dimethylethyl Bisoprolol has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the effects of beta-blockers on chemical reactions.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Medicine: Extensively studied for its therapeutic potential in treating cardiovascular diseases.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems
Mechanism of Action
Dimethylethyl Bisoprolol exerts its effects by selectively blocking beta-1 adrenergic receptors. This action reduces the heart rate and the force of contraction, thereby lowering blood pressure. The compound also decreases the release of renin from the kidneys, which further contributes to its antihypertensive effects. The molecular targets include the beta-1 adrenergic receptors located in the heart and kidneys .
Comparison with Similar Compounds
Similar Compounds
Atenolol: Another beta-1 selective blocker used for similar indications.
Metoprolol: A beta-1 selective blocker with a similar mechanism of action.
Carvedilol: A non-selective beta-blocker with additional alpha-blocking properties.
Uniqueness
Dimethylethyl Bisoprolol is unique due to its high selectivity for beta-1 adrenergic receptors, which minimizes side effects related to beta-2 receptor blockade, such as bronchoconstriction. This selectivity makes it particularly suitable for patients with respiratory conditions like asthma .
Properties
Molecular Formula |
C19H33NO4 |
|---|---|
Molecular Weight |
339.5 g/mol |
IUPAC Name |
1-(tert-butylamino)-3-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]propan-2-ol |
InChI |
InChI=1S/C19H33NO4/c1-15(2)23-11-10-22-13-16-6-8-18(9-7-16)24-14-17(21)12-20-19(3,4)5/h6-9,15,17,20-21H,10-14H2,1-5H3 |
InChI Key |
YXWZPWIIQNARJT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCCOCC1=CC=C(C=C1)OCC(CNC(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7,7'-[(3-Chloro-6,11-dihydro-6-methyl-5,5-dioxidodibenzo[c,f][1,2]thiazepin-11-yl)imino]bis-heptanoic Acid Disodium Salt; 7,7'-[(3-Chloro-6,11-dihydro-6-methyl-5,5-dioxodibenzo[c,f][1,2]thiazepin-11-yl)imino]bis[heptanoic acid] Disodium Salt; Tianeptine Impurity E (Disodium Salt)](/img/structure/B13418892.png)


![alpha,3,4-Tris[(tetrahydro-2H-pyran-2-yl)oxy]benzeneacetic Acid Methyl Ester](/img/structure/B13418921.png)





![[(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] dodecanoate](/img/structure/B13418949.png)
![2-Propenoic acid, 2-methyl-, 2-[methyl[(tridecafluorohexyl)sulfonyl]amino]ethyl ester](/img/structure/B13418950.png)

![(2R,3R)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine](/img/structure/B13418968.png)

